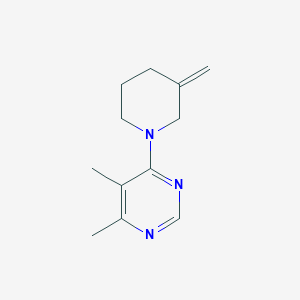
4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 5, and a 3-methylidenepiperidin-1-yl group at position 6
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of functionalized enamines with triethyl orthoformate and ammonium acetate in the presence of a catalyst such as zinc chloride . The reaction conditions typically involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylidene group, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
Biological Activities
Pyrimidines, including 4,5-dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine, are known for their diverse biological activities. These include:
- Antimicrobial Properties : Pyrimidines have demonstrated effectiveness against various bacterial and fungal strains. This compound may exhibit similar effects, potentially serving as an antimicrobial agent .
- Anticancer Activity : Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation. The specific structural features of this compound may enhance its efficacy against cancer cells by interacting with critical biological pathways .
- Anti-inflammatory Effects : Compounds with a pyrimidine structure have been evaluated for their anti-inflammatory properties, which could be relevant for treating inflammatory diseases .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of pyrimidine derivatives in various medical fields:
- Anticancer Research : A study compared the efficacy of several pyrimidine derivatives in inhibiting cancer cell lines such as MCF-7 and A549. The results showed that certain modifications to the pyrimidine structure significantly enhanced anticancer activity, suggesting that this compound could follow similar trends .
- Antimicrobial Testing : In vitro assays have been conducted to evaluate the antimicrobial activity of various pyrimidine compounds. Results indicated promising zones of inhibition against pathogenic strains, supporting the hypothesis that this compound may possess similar antimicrobial properties .
Potential Applications in Drug Development
Given its promising biological activities, this compound could serve as a lead compound in drug development targeting:
- Cancer Therapies : By leveraging its structural properties to enhance binding affinity to cancer-related targets.
- Infectious Diseases : As a potential antimicrobial agent against resistant strains of bacteria and fungi.
- Anti-inflammatory Drugs : Exploring its ability to modulate inflammatory pathways.
作用機序
The mechanism of action of 4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrimido[4,5-d]pyrimidine: A bicyclic compound with similar structural features but different substitution patterns.
4,5-Dimethylpyrimidine: Lacks the piperidine moiety, making it less complex and potentially less versatile.
Uniqueness
4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine is unique due to the presence of both the dimethyl groups and the 3-methylidenepiperidin-1-yl group, which confer distinct chemical and biological properties
特性
IUPAC Name |
4,5-dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-9-5-4-6-15(7-9)12-10(2)11(3)13-8-14-12/h8H,1,4-7H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWSKOFPFFEOFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCCC(=C)C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













